molecular formula C19H14N4OS B2931778 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide CAS No. 1787879-30-4

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide

Cat. No.: B2931778
CAS No.: 1787879-30-4
M. Wt: 346.41
InChI Key: GYMOEWATOCYDNQ-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide is a heterocyclic compound featuring a quinoxaline core linked to a substituted pyridine-thiophene moiety via a methylene bridge. The quinoxaline scaffold is a bicyclic aromatic system with two nitrogen atoms, known for its electron-deficient character and versatility in medicinal chemistry.

Properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-19(14-1-2-17-18(8-14)22-5-4-21-17)23-10-13-7-16(11-20-9-13)15-3-6-25-12-15/h1-9,11-12H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMOEWATOCYDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized via the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal under acidic conditions.

    Pyridine Ring Functionalization: The pyridine ring is functionalized by introducing a thiophene group at the 3-position. This can be achieved through a Suzuki coupling reaction between a 3-bromopyridine derivative and a thiophene boronic acid.

    Amide Bond Formation: The final step involves the formation of the carboxamide bond. This can be done by reacting the functionalized pyridine derivative with quinoxaline-6-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The nitro groups on the quinoxaline core can be reduced to amines.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidizing the thiophene ring.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) can reduce nitro groups.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Aminoquinoxaline derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

The applications of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide are not explicitly detailed within the provided search results. However, the search results offer information on the individual components and similar compounds, which can provide insights into potential applications.

Basic Information
this compound has a molecular weight of 346.4 and the molecular formula C19H14N4OSC_{19}H_{14}N_4OS . The SMILES notation for it is O=C(NCc1cncc(-c2ccsc2)c1)c1ccc2nccnc2c1 .

Potential Applications Based on Structural Components

  • Thiophene Derivatives: Thiophene is a heterocyclic compound with the formula C4H4SC_4H_4S. Many thiophene derivatives exhibit biological activities .
  • Pyridine Derivatives: Pyridine derivatives have diverse biological activities, including antimicrobial, analgesic, and anticonvulsant properties . Pyridine derivatives have been investigated for anticancer activity, as well as antibacterial and antifungal activity .
  • Quinoxaline Derivatives: Quinoxaline derivatives are useful for the prevention and/or treatment of several medical conditions .
  • Thiadiazole and Thiazole Derivatives: Some 1,3,4-thiadiazoles have demonstrated anticancer activity .
  • Pyrazole Derivatives: Pyrazole analogs are building blocks in organic synthesis and can be transformed into medicinally and pharmaceutically important molecules. They exhibit biological applications such as antidiabetic, anesthetic, antimicrobial, antioxidant, and anticancer properties .

Mechanism of Action

The mechanism by which N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinoxaline core could intercalate with DNA, while the pyridine and thiophene rings might interact with protein active sites, influencing cellular pathways.

Comparison with Similar Compounds

Structural Analogues from Thiazole-Benzamide Series

details six thiazole-based benzamide derivatives (e.g., compounds 4d–4i ) with pyridinyl substituents and varied amine side chains. Key comparisons include:

Property Target Compound Thiazole Analogs (e.g., 4d–4i)
Core Structure Quinoxaline-6-carboxamide Thiazole-2-yl benzamide
Aromatic Substituents Thiophen-3-yl, pyridin-3-yl Pyridin-3-yl, morpholine/piperazine/methylpiperazinyl
Functional Groups Carboxamide, methylene bridge Carboxamide, morpholinomethyl, dimethylaminomethyl
Reported Bioactivity Not explicitly stated Potential kinase inhibition (implied by structural motifs)

Analysis :

  • The thiophene substituent introduces sulfur-mediated hydrophobic interactions, contrasting with the oxygen- and nitrogen-rich side chains (e.g., morpholine) in thiazole analogs, which may improve solubility .

Quinoline-Triazine Carboxamides

describes N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides (6a–n), which share carboxamide and aromatic heterocycle motifs with the target compound:

Property Target Compound Quinoline-Triazine Analogs (6a–n)
Core Structure Quinoxaline Quinoline fused with triazine
Substituents Thiophen-3-yl, pyridin-3-yl 2,3-Dichlorophenyl, chloro-quinoline
Bioactivity Not reported Moderate to excellent antimicrobial activity

Analysis :

  • The quinoline-triazine hybrids in exhibit antimicrobial efficacy, likely due to chloro-substituents enhancing membrane permeability. The absence of halogens in the target compound may limit its antimicrobial potency but reduce toxicity .
  • The quinoxaline core’s electron-deficient nature could favor interactions with electron-rich biological targets (e.g., ATP-binding pockets) compared to quinoline’s electron-rich system.

Thiophene-Carboxamide Derivatives

and include compounds with thiophene-carboxamide motifs, though with distinct core structures:

Compound Core Structure Key Features
Target Compound Quinoxaline Thiophen-3-yl, pyridinyl-methyl linker
N-(5-(3-Cyano-6-nitro-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide Quinoline-pyrimidine Nitro, cyano, tetrahydrofuran-oxy substituents
N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-quinoline-3-carboxamides Quinoline-triazine Chloro, dichlorophenyl groups

Analysis :

  • The target compound’s thiophen-3-yl group may confer greater metabolic stability compared to thiophene-2-carboxamide derivatives (e.g., in ), as 3-substitution avoids steric hindrance common in 2-position derivatives.

Biological Activity

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, presenting data from various studies, including in vitro evaluations and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented as follows:

N 5 thiophen 3 yl pyridin 3 yl methyl quinoxaline 6 carboxamide\text{N 5 thiophen 3 yl pyridin 3 yl methyl quinoxaline 6 carboxamide}

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing primarily on its antimicrobial properties and its role as a protein kinase inhibitor.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity. The compound has shown efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values reported in several studies.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.25Excellent
Escherichia coli0.50Moderate
Pseudomonas aeruginosa0.75Moderate
Candida albicans1.00Moderate

These results indicate that this compound is particularly effective against Staphylococcus aureus, suggesting a potential application in treating infections caused by this pathogen .

The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes in bacterial DNA replication and folate metabolism, respectively. The IC50 values for these activities are as follows:

Enzyme IC50 (µM)
DNA Gyrase31.64
DHFR2.67

This dual inhibitory action contributes to its antimicrobial efficacy .

Case Studies

Several case studies have investigated the biological activity of quinoxaline derivatives similar to this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of various quinoxaline derivatives, finding that those with thiophene substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.
    • The study highlighted that compounds with lower MIC values were more effective, indicating a strong relationship between molecular structure and antimicrobial potency .
  • In Vivo Studies :
    • In vivo studies demonstrated that similar compounds reduced bacterial load in infected models, supporting their potential for therapeutic use.
    • These findings suggest that this compound could be developed further for clinical applications .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiophene and pyridine rings significantly influence the biological activity of quinoxaline derivatives. Key observations include:

  • Substituent Effects :
    • Electron-withdrawing groups on the pyridine ring enhance activity against certain pathogens.
    • The presence of halogen atoms appears to improve binding affinity to target enzymes.
  • Ring Variations :
    • Variations in ring structure lead to different levels of enzyme inhibition, suggesting that careful design can optimize therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide, and how are intermediates validated?

The synthesis of quinoxaline derivatives typically involves multi-step reactions. For example, a related quinoxaline compound (6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) was synthesized via condensation of thiophene-substituted diketones with o-phenylenediamine derivatives under acidic conditions . Key steps include:

  • Acetylation : Use of acetic anhydride in acetonitrile under nitrogen to protect amine groups (e.g., N-(5-methoxy-2-methylphenyl)acetamide synthesis) .
  • Cyclization : Phosphoryl chloride (POCl₃) and DMF as reagents to form chlorinated quinoline intermediates, followed by oxidation with peracetic acid to introduce hydroxyl groups .
  • Validation : Intermediates are characterized via melting point analysis, IR spectroscopy, and NMR. For example, 2-chloro-5-methoxy-8-methylquinoline-3-carbaldehyde was confirmed by 1H^1H-NMR (δ 10.3 ppm for aldehyde protons) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Spectral Analysis :
    • IR : Identifies functional groups (e.g., carbonyl stretches at 1650–1700 cm1^{-1}) .
    • NMR : 1H^1H- and 13C^{13}C-NMR resolve substituent positions (e.g., thiophene protons appear as multiplets at δ 6.8–7.5 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX software suite) determines absolute configuration and packing interactions. For example, CCDC 1983315 provided full structural data for a thiophene-quinoxaline derivative .

Advanced Research Questions

Q. How can structural contradictions between computational modeling and experimental crystallography be resolved?

Discrepancies may arise from conformational flexibility or crystal-packing effects. Strategies include:

  • High-Resolution Data : Use SHELXL for refinement against high-resolution (<1.0 Å) data to reduce model bias .
  • Twinned Data : SHELXPRO handles twinned crystals by applying Hooft parameters or twin-law matrices .
  • Validation Tools : Check CIF files with PLATON or IUCr tools for geometric outliers (e.g., bond angle deviations >5°) .

Q. What structure-activity relationship (SAR) insights guide the design of bioactive quinoxaline analogs?

SAR studies on quinoxaline derivatives reveal:

  • Substituent Effects :

    PositionSubstituentBioactivity Trend (Antioxidant)Reference
    7-OCH₃Methoxy↑ Radical scavenging
    3-ClChloro↓ Cytotoxicity
    2-ThiopheneHeterocycle↑ Solubility
  • Methodology :

    • Synthesize analogs via Vilsmeier-Haack formylation or Pd-catalyzed cross-coupling .
    • Screen for bioactivity using DPPH assays (IC50_{50} values) and molecular docking (e.g., COX-2 inhibition) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

  • Storage : Store in airtight containers under nitrogen to prevent oxidation of thiophene or quinoxaline moieties .
  • Degradation Studies :
    • pH Stability : Monitor via HPLC at pH 2–12 (e.g., hydrolysis of carboxamide above pH 10) .
    • Thermal Stability : TGA/DSC analysis reveals decomposition >200°C, suggesting reflux reactions require inert atmospheres .

Q. What strategies mitigate challenges in biological activity data interpretation (e.g., off-target effects)?

  • Control Experiments :
    • Use scrambled analogs (e.g., methylated pyridine) to isolate target-specific effects .
    • Employ siRNA knockdowns to confirm mechanism (e.g., CSF1R inhibition in glioblastoma models) .
  • Data Triangulation : Cross-validate IC50_{50} values with SPR (surface plasmon resonance) binding assays .

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